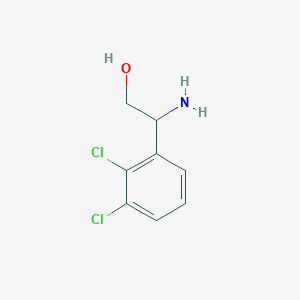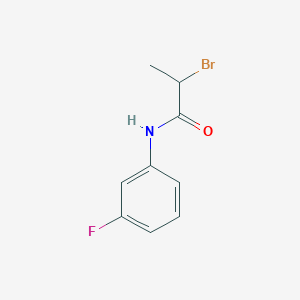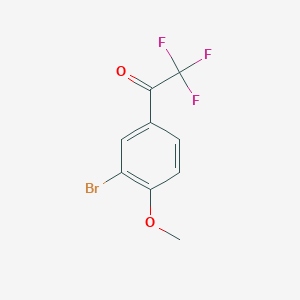
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, Grignard reactions, oxidation, and condensation reactions. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through a Grignard reaction followed by oxidation using a mixture of Na2Cr2O7 and concentrated sulfuric acid, with an overall yield of 82.5% . Similarly, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone involved bromination, aldol condensation, and a reduction reaction, resulting in a 68% yield . These methods could potentially be adapted for the synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, and MS technology . For example, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates were analyzed using X-ray diffraction, revealing details about bond lengths and angles, which are crucial for understanding the three-dimensional structure of the molecule . These techniques could be employed to determine the molecular structure of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that they can undergo various chemical reactions. The reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O leads to both addition-elimination and substitution products . Additionally, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones has been demonstrated, which could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting points, and boiling points can be inferred from related compounds. The presence of bromo, methoxy, and trifluoromethyl groups in the structure is likely to influence the compound's reactivity, polarity, and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioreduction
A series of 1-aryl-2,2,2-trifluoroethanones, including compounds similar to 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone, were chemically synthesized and then subjected to bioreduction using stereocomplementary alcohol dehydrogenases (ADHs). This process was explored to develop a stereoselective route towards Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K. The methodology combined palladium-catalyzed cross-coupling with bioreduction of the resulting ethanone, achieving high conversions and selectivities (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Fluorescence and Probe Properties
Research on diarylbutadienes, closely related to the subject compound, examined their absorption and fluorescence properties in various media. The studies included the correlation of fluorescence behavior in different media based on empirical solvent parameters. These findings are essential for understanding the fluorescence characteristics of similar compounds and their potential applications in scientific research (Singh & Kanvah, 2000).
Nucleophilic Substitution and Elimination Reactions
The rate constants and yields of nucleophilic substitution and elimination reactions of derivatives similar to 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone were determined in aqueous solvents. This research provides insights into the reaction mechanisms of tertiary carbocations, which are crucial for understanding the chemical behavior of such compounds (Toteva & Richard, 1996).
Synthesis of Morpholine Derivatives
2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, structurally related to the subject compound, was synthesized through a cyclization reaction. This research highlights the synthetic versatility of such compounds and their potential applications in various chemical processes (Tan Bin, 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone” could involve further exploration of its potential uses. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone”.
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , suggesting that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is a key step in the reaction, allowing the compound to couple with other organic groups.
Biochemical Pathways
In the context of suzuki–miyaura coupling, it may participate in carbon–carbon bond-forming reactions . These reactions are crucial in organic synthesis, enabling the construction of complex organic molecules from simpler precursors.
Result of Action
In the context of Suzuki–Miyaura coupling, the compound’s interaction with palladium catalysts leads to the formation of new carbon–carbon bonds . This can result in the synthesis of complex organic molecules.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups .
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYMXKVJKUEJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



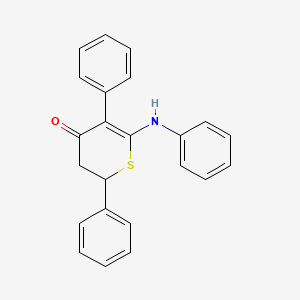

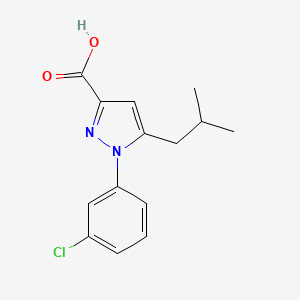
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

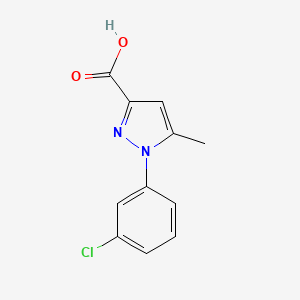
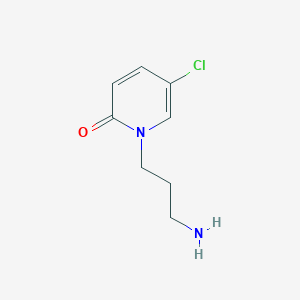
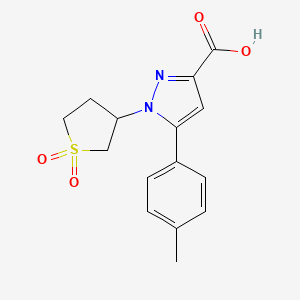
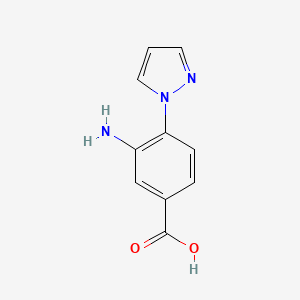


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
